Pyrazole N-Methyl Substitution vs. Dimethyl Analog: Inferred Target-Binding Impact
The target compound bears a single methyl group at the pyrazole 1-position, whereas the closest cataloged analog, N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide, introduces an additional methyl at the 5-position. In related pyrazole-oxadiazole series, addition of a 5-methyl group alters the dihedral angle between the pyrazole and oxadiazole rings, affecting the spatial presentation of the amide side chain and often reducing potency at tubulin and S1P1 targets [1][2]. No direct head-to-head binding data exist for either compound; this differentiation is class-level inference.
| Evidence Dimension | Predicted steric/electronic modulation of target binding |
|---|---|
| Target Compound Data | N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide; single N-methyl substitution |
| Comparator Or Baseline | N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide; dual N-methyl substitution |
| Quantified Difference | No quantitative binding data available; structural difference is qualitative |
| Conditions | Not applicable; inferred from SAR trends in pyrazole-oxadiazole conjugates [2] |
Why This Matters
Researchers aiming to explore SAR around the pyrazole N-substituent will find this compound a cleaner probe than the dimethyl analog, minimizing confounding steric effects.
- [1] Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Derivatives: a Review. Russian Journal of Organic Chemistry, 2023, Vol. 59, No. 5, pp. 846-869. View Source
- [2] Kamal, A., et al. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Organic & Biomolecular Chemistry, 2014, 12, 7993-8007. View Source
